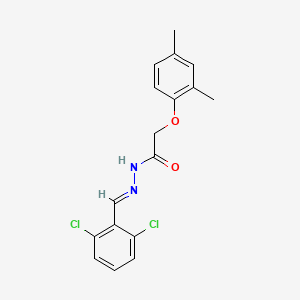

N'-(2,6-dichlorobenzylidene)-2-(2,4-dimethylphenoxy)acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related benzohydrazone derivatives involves condensation reactions of hydrazides with aldehydes. This process typically yields compounds with defined crystal structures, as demonstrated in studies where similar compounds were synthesized and characterized using elemental analysis, NMR spectroscopy, and single-crystal X-ray diffraction (Zhou & Ma, 2012).

Molecular Structure Analysis

Molecular structure analysis of these compounds reveals that they often adopt trans configurations around the C=N double bonds. Single-crystal X-ray diffraction is a common method used to determine these structures, providing insights into the molecular orientation and stabilization mechanisms, such as hydrogen bonding and π···π interactions (Zhou & Ma, 2012).

Chemical Reactions and Properties

Benzohydrazones, including similar derivatives, are subject to various chemical reactions. Their chemical properties allow them to participate in hydrogen bonding and weak π···π interactions, contributing to their stability and potential for forming complex structures (Zhou & Ma, 2012).

Aplicaciones Científicas De Investigación

Synthesis and Molecular Docking

A study on the synthesis and molecular docking of novel compounds, including pyridine and fused pyridine derivatives, was conducted to evaluate their binding energies towards specific target proteins. These compounds demonstrated antimicrobial and antioxidant activities, highlighting their potential in medicinal chemistry and drug development (Flefel et al., 2018).

α-Glucosidase Inhibitory Potential

Another research focused on synthesizing N-aryl/aralkyl derivatives of certain acetamide compounds, revealing potent α-glucosidase inhibitory activity. These findings are crucial for developing new therapeutic agents for diabetes management (Iftikhar et al., 2019).

Anti-oxidant and Anti-bacterial Activities

A series of N'-arylmethylidene derivatives were synthesized, displaying significant anti-oxidant and anti-bacterial activities. This research underscores the importance of these compounds in creating new antimicrobial and antioxidant agents (Ahmad et al., 2010).

Antitubercular Activity

The synthesis of benzamide derivatives indicated promising antitubercular activity against Mycobacterium tuberculosis. This study contributes to the search for effective treatments against tuberculosis (Nimbalkar et al., 2018).

Antimicrobial Activity

Research on phthalazinone derivatives showed good antibacterial activities, suggesting the potential of these compounds in combating bacterial infections (Fatehia & Mohamed, 2010).

Anticancer Activity

Novel 1,4-dihydropyridine-3,5-Dicarbohydrazones were synthesized and demonstrated good anticancer activity, offering insights into new cancer therapies (Gomha et al., 2020).

Propiedades

IUPAC Name |

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2-(2,4-dimethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16Cl2N2O2/c1-11-6-7-16(12(2)8-11)23-10-17(22)21-20-9-13-14(18)4-3-5-15(13)19/h3-9H,10H2,1-2H3,(H,21,22)/b20-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHPJWTOKDDMYRV-AWQFTUOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-1H-pyrrole-2,5-dione](/img/structure/B5548686.png)

![6-[4-(3-methoxybenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5548687.png)

![2-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5548700.png)

![(3R*,4S*)-4-cyclopropyl-1-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5548706.png)

![4-{3-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5548708.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5548719.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5548750.png)

![2-[5-(4-nitrophenyl)-1H-tetrazol-1-yl]pyridine](/img/structure/B5548757.png)